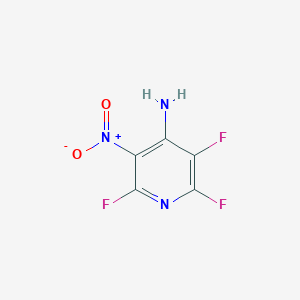

2,3,6-Trifluoro-5-nitropyridin-4-amine

Description

2,3,6-Trifluoro-5-nitropyridin-4-amine is a fluorinated pyridine derivative characterized by a nitro group at position 5, an amine group at position 4, and fluorine substituents at positions 2, 3, and 6 on the aromatic ring. Its molecular formula is C₅H₂F₃N₃O₂, with an exact mass of 193.01022 g/mol . The compound’s structure combines strong electron-withdrawing groups (nitro and fluorine) with a nucleophilic amine, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science.

Properties

IUPAC Name |

2,3,6-trifluoro-5-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3N3O2/c6-1-2(9)3(11(12)13)5(8)10-4(1)7/h(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKKTYBVXGSDNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1F)F)F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624356 | |

| Record name | 2,3,6-Trifluoro-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405230-88-8 | |

| Record name | 2,3,6-Trifluoro-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2,3,6-Trifluoro-5-nitropyridin-4-amine typically involves the nitration of 2,3,6-trifluoropyridine followed by the reduction of the nitro group to an amino group. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, and hydrogen gas with a suitable catalyst for reduction . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,3,6-Trifluoro-5-nitropyridin-4-amine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

Reduction: The nitro group can be reduced to an amino group using hydrogen gas and a catalyst.

Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3,6-Trifluoro-5-nitropyridin-4-amine is used in scientific research for various applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and inhibition.

Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2,3,6-Trifluoro-5-nitropyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, while the nitro and amino groups contribute to its reactivity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Key Observations:

Halogen Substitution Effects: Replacement of fluorine with chlorine (e.g., 2,6-Dichloro-3-nitropyridin-4-amine) reduces electronegativity at positions 2 and 6. Chlorine’s larger atomic radius may sterically hinder reactions compared to fluorine.

Nitro Group Position :

- Shifting the nitro group from position 5 (target compound) to 3 (analogs) changes the electronic distribution of the pyridine ring. A nitro group at C3 may deactivate the ring differently, influencing reactivity in electrophilic or nucleophilic substitutions .

Amine Group Stability: The amine at position 4 is conserved across all compounds, suggesting its critical role in hydrogen bonding or coordination chemistry. However, adjacent electron-withdrawing groups (e.g., NO₂ at C3 or C5) may protonate the amine under acidic conditions, altering solubility .

Biological Activity

2,3,6-Trifluoro-5-nitropyridin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of 2,3,6-Trifluoro-5-nitropyridin-4-amine is CHFNO. The presence of trifluoromethyl and nitro groups contributes to its unique chemical reactivity and biological properties.

Pharmacokinetics

Understanding the pharmacokinetics of 2,3,6-Trifluoro-5-nitropyridin-4-amine is crucial for assessing its therapeutic potential. Key pharmacokinetic properties include:

| Property | Description |

|---|---|

| Absorption | Likely varies based on formulation; studies needed. |

| Distribution | Predicted to distribute widely due to lipophilicity. |

| Metabolism | May undergo metabolism via cytochrome P450 enzymes. |

| Excretion | Expected renal excretion; specifics require further investigation. |

Biological Activities

Research indicates that 2,3,6-Trifluoro-5-nitropyridin-4-amine may possess several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

- Anticancer Properties : Similar nitropyridine derivatives have shown promise in inhibiting cancer cell growth in vitro.

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been hypothesized based on structural analogs.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various nitropyridine derivatives, including 2,3,6-Trifluoro-5-nitropyridin-4-amine. The results indicated notable activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL observed in some cases .

Study 2: Anticancer Activity

In vitro assays demonstrated that derivatives of 2,3,6-Trifluoro-5-nitropyridin-4-amine inhibited proliferation in several cancer cell lines. The compound exhibited a dose-dependent response with IC50 values ranging from 10 to 25 µM .

Study 3: Mechanistic Insights

Research into the mechanism revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased caspase activity in treated cells compared to controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.